N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. The oxadiazole ring is further functionalized at position 2 with a sulfanylacetamide moiety, where the acetamide nitrogen is linked to a 4-methylphenyl group. This structure combines aromatic, heterocyclic, and thioether functionalities, making it a candidate for diverse biological activities, particularly antimicrobial and enzyme inhibition .
The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, which enhances interactions with biological targets. The 3-methoxyphenyl group may influence lipophilicity and electronic properties, while the 4-methylphenylsulfanyl moiety could modulate solubility and target affinity .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-6-8-15(9-7-12)25-11-16(22)19-18-21-20-17(24-18)13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXMMPFWIWGXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Convergent Synthesis
The foundational approach involves sequential esterification, hydrazide formation, and cyclization, followed by electrophilic substitution. Adapted from methodologies for analogous 1,3,4-oxadiazole derivatives, this route begins with 2-(3-methoxyphenyl)acetic acid as the precursor.
Step 1: Esterification
The carboxylic acid is converted to its ethyl ester using ethanol and sulfuric acid under reflux (4–5 hours). This step achieves near-quantitative yields (95–98%) by driving equilibrium through azeotropic removal of water.
Step 2: Hydrazide Formation
The ester reacts with hydrazine hydrate in ethanol under reflux (3–4 hours), yielding 2-(3-methoxyphenyl)acetohydrazide . Excess hydrazine ensures complete conversion, with yields typically 85–90%.
Step 3: Oxadiazole Cyclization
Cyclization with carbon disulfide (CS) and alcoholic potassium hydroxide (6 hours, reflux) generates 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol . The thiol group acts as a nucleophile in subsequent alkylation.
Step 4: Electrophilic Coupling
The thiol intermediate reacts with 2-bromo-N-(4-methylphenyl)acetamide in dimethylformamide (DMF) using lithium hydride (LiH) as a base (8 hours, 35°C). This SN reaction installs the sulfanylacetamide moiety, yielding the target compound in 75–90% purity.
Alternative Single-Pot Strategies
Recent adaptations employ single-pot reactions to minimize intermediate isolation. For example, 2-(3-methoxyphenyl)acetic acid is treated sequentially with thiosemicarbazide and CS under microwave irradiation (30 minutes, 120°C), directly forming the oxadiazole-thiol intermediate. Subsequent coupling with 2-bromoacetamide derivatives in DMF reduces total synthesis time to 5 hours but compromises yield (65–70%) due to side reactions.
Optimization of Reaction Parameters
Solvent and Base Selection
Cyclization Efficiency :
-
Ethanol vs. DMF : Ethanol maximizes cyclization yields (90%) due to better solubility of KOH, whereas DMF promotes side-product formation.
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Base Impact : Lithium hydride (LiH) in DMF outperforms sodium hydride (NaH) in coupling reactions, achieving 88% yield vs. 72% for NaH.
Temperature Control :
Stoichiometric Ratios
-
A 1:1.2 molar ratio of thiol to bromoacetamide minimizes unreacted electrophile, as excess acetamide derivatives hydrolyze in aqueous workup.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Key absorption bands confirm functional groups:
Nuclear Magnetic Resonance (1H^{1}\text{H}1H-NMR)
Mass Spectrometry (EI-MS)
Comparative Analysis of Synthetic Routes
| Parameter | Three-Step Method | Single-Pot Method |
|---|---|---|
| Total Yield | 78–90% | 65–70% |
| Reaction Time | 18–24 hours | 5–6 hours |
| Purity (HPLC) | >95% | 85–90% |
| Scalability | Pilot-scale feasible | Limited to 10g batches |
The three-step method remains superior for large-scale synthesis due to higher purity and yield, despite longer duration. Single-pot approaches suit rapid screening but require optimization to suppress byproducts like N-(4-methylphenyl)acetamide .
Challenges and Mitigation Strategies
Byproduct Formation :
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Hydrolysis of the bromoacetamide electrophile generates 2-hydroxy-N-(4-methylphenyl)acetamide , reduced by anhydrous DMF and controlled pH.
Purification Difficulties :
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Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities, though recrystallization from ethanol/water (7:3) offers a cost-effective alternative.
Industrial Applications and Modifications
Lipophilicity Enhancement :
-
The 4-methylphenylsulfanyl group increases logP by 1.2 units compared to unsubstituted analogs, improving blood-brain barrier permeability in CNS drug candidates.
Derivatization Potential :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Formula
The compound can be represented by the following structural formula:
Medicinal Chemistry
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide has been investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have revealed that it can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models of arthritis, suggesting a potential role in treating inflammatory diseases .
Materials Science
In materials science, this compound is being explored for its applications in organic electronics:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies .
- Photonic Devices : The incorporation of this oxadiazole derivative into photonic devices has been studied for its potential to improve light emission efficiency .
Other Applications
The compound is also being evaluated for:
- Agricultural Chemicals : Preliminary studies suggest potential fungicidal activity, which could lead to its use as a pesticide or fungicide in agriculture .
- Analytical Chemistry : It serves as a reagent for the detection of specific metal ions due to its chelating properties, facilitating analytical applications in environmental monitoring .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, highlighting its potential as an alternative antibacterial agent.
Case Study 2: Anticancer Activity
In a recent investigation reported by Cancer Letters, researchers assessed the anticancer properties of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment, indicating promising anticancer activity.
Case Study 3: Material Properties
A study conducted by Advanced Materials explored the use of this compound in OLEDs. The device fabricated with this compound demonstrated a maximum brightness of 15,000 cd/m² at an operating voltage of 8 V, showcasing its effectiveness as an organic semiconductor.
Mechanism of Action
The mechanism by which N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing in ) and 4-acetamidophenyl (moderate polarity in ). These differences affect electronic distribution and binding to targets like bacterial enzymes .
- Sulfanyl Linker: The thioether bridge is conserved across analogues, but the acetamide’s N-substituent varies.
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (142–143°C) compared to electron-donating substituents, likely due to enhanced crystallinity.
- Spectral Signatures : The –S–CH₂– moiety consistently appears near δ 4.5 ppm in 1H-NMR across analogues . IR carbonyl stretches (1650–1700 cm⁻¹) confirm acetamide formation .
Table 3: Antimicrobial and Cytotoxicity Profiles
Key Observations :
- Antimicrobial Efficacy : The 4-acetamidophenyl derivative shows potent anti-staphylococcal activity, while 6f exhibits broad-spectrum antimicrobial effects. The target compound’s 3-methoxyphenyl group may enhance Gram-positive activity due to improved membrane penetration.
- Cytotoxicity : Derivatives with halogenated aryl groups (e.g., 6g, 6j in ) display higher cytotoxicity, whereas alkylated or methoxy-substituted analogues (e.g., 8d ) are less toxic.
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, a compound featuring the oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula and properties:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- SMILES Notation : COc1cccc(c1)N=Nc2ncc(=O)n(c2=O)c3ccccc3S(C)C
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. These compounds exhibit mechanisms targeting various enzymes involved in cancer cell proliferation, including:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Telomerase
A review published in Molecules discusses the anticancer potential of 1,3,4-oxadiazole derivatives, indicating their ability to inhibit telomerase activity and HDAC. The study suggests that the hybridization of oxadiazoles with other pharmacophores enhances their anticancer efficacy by targeting critical biological pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
These results indicate that this compound exhibits potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings
A study investigated the anti-inflammatory effects of oxadiazole derivatives and reported a significant reduction in inflammation markers in animal models. The compound demonstrated a dose-dependent response in reducing edema and inflammatory cell infiltration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings from SAR studies indicate:
- The presence of electron-donating groups (like methoxy) enhances anticancer activity.
- Sulfanyl groups contribute to improved antimicrobial properties.
These insights guide future synthetic modifications to enhance efficacy .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid) .
- Step 2: Introduction of the sulfanylacetamide moiety through nucleophilic substitution. A base like triethylamine or pyridine is critical to neutralize HCl generated during the reaction, ensuring high yield and purity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final compound .
Basic: Which spectroscopic and structural characterization methods are most effective for confirming the compound’s identity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the oxadiazole ring protons (δ 8.1–8.5 ppm for aromatic protons) and sulfanyl group (δ 2.4–2.6 ppm for SCH₃) .
- Mass Spectrometry (HRMS): Confirm molecular weight with ≤2 ppm error.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, critical for validating the planar oxadiazole core and sulfanylacetamide conformation .
Basic: How should researchers design initial pharmacological profiling for this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against COX-2, 5-lipoxygenase, or kinases (e.g., EGFR) due to structural similarities to known inhibitors .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.
- Solubility: Perform shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Modify Substituents:
- Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance oxadiazole ring stability .
- Vary the 4-methylphenylsulfanyl group to larger aryl sulfones to improve target binding .
- Biological Testing: Compare IC₅₀ values across analogs using dose-response curves. Prioritize compounds with ≥50% inhibition at 10 µM .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Metabolic Stability: Perform liver microsomal assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methoxy group) .
- Formulation Adjustments: Use liposomal encapsulation or PEGylation to improve plasma half-life .
- Pharmacokinetic Studies: Measure Cmax and AUC in rodent models to correlate dosage with bioavailability .
Advanced: What strategies enhance synergistic effects with other pharmacophores?
Methodological Answer:
- Hybrid Molecules: Conjugate with known antimitotic agents (e.g., chalcones) via a methylene linker. Test for dual inhibition of tubulin and topoisomerase II .
- Combinatorial Libraries: Synthesize derivatives with substituted benzimidazoles or triazoles to exploit π-π stacking interactions in enzyme active sites .
Advanced: How to characterize degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24 hrs). Monitor via HPLC for peaks corresponding to oxadiazole ring cleavage .
- Oxidation: Treat with 3% H₂O₂. Identify sulfoxide/sulfone derivatives using LC-MS .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). Focus on hydrogen bonds between the oxadiazole ring and Arg120/Asn815 residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energy with MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
